2-(2-Chloroethyl)-6-methyl-1H-benzimidazole

説明

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

特性

IUPAC Name |

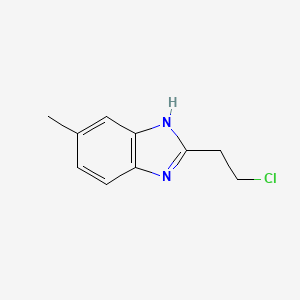

2-(2-chloroethyl)-6-methyl-1H-benzimidazole |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11ClN2/c1-7-2-3-8-9(6-7)13-10(12-8)4-5-11/h2-3,6H,4-5H2,1H3,(H,12,13) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DJFLGANITLDWJR-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=C1)N=C(N2)CCCl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11ClN2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001264289 |

Source

|

| Record name | 2-(2-Chloroethyl)-6-methyl-1H-benzimidazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001264289 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

194.66 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

915921-57-2 |

Source

|

| Record name | 2-(2-Chloroethyl)-6-methyl-1H-benzimidazole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=915921-57-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-(2-Chloroethyl)-6-methyl-1H-benzimidazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001264289 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 2-(2-Chloroethyl)-6-methyl-1H-benzimidazole

For Distribution To: Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis of 2-(2-Chloroethyl)-6-methyl-1H-benzimidazole, a heterocyclic compound of interest in medicinal chemistry and drug development. The primary synthetic route detailed herein is the Phillips-Ladenburg benzimidazole synthesis, a robust and widely adopted method for the formation of the benzimidazole scaffold. This document outlines the underlying chemical principles, a detailed experimental protocol, safety considerations, and methods for purification and characterization. The objective is to equip researchers and drug development professionals with the necessary knowledge to confidently and safely synthesize this target molecule.

Introduction and Background

The benzimidazole moiety is a privileged scaffold in medicinal chemistry, forming the core of numerous pharmacologically active compounds. Its structural resemblance to purine allows it to interact with a variety of biological targets, leading to a broad spectrum of activities, including antimicrobial, antiviral, and anticancer properties. The title compound, this compound (CAS No. 915921-57-2), is a functionalized benzimidazole with potential as a key intermediate for the synthesis of more complex drug candidates. The chloroethyl group at the 2-position provides a reactive handle for further molecular elaboration through nucleophilic substitution reactions.

This guide focuses on the most logical and established method for its synthesis: the acid-catalyzed condensation of 4-methyl-1,2-phenylenediamine with 3-chloropropanoic acid. This reaction, a classic example of the Phillips-Ladenburg synthesis, offers a direct and efficient route to the desired benzimidazole core.

The Phillips-Ladenburg Synthesis: A Mechanistic Overview

The Phillips-Ladenburg synthesis is a cornerstone of benzimidazole chemistry, involving the condensation of an o-phenylenediamine with a carboxylic acid or its derivative under acidic conditions and heat.[1][2] The causality behind this experimental choice lies in the sequential formation of an amide intermediate followed by a dehydrative cyclization.

The reaction mechanism can be described in the following key steps:

-

Amide Formation: One of the amino groups of the o-phenylenediamine attacks the carbonyl carbon of the carboxylic acid. This is typically the rate-determining step and is often facilitated by an acid catalyst which protonates the carbonyl oxygen, rendering the carbonyl carbon more electrophilic.

-

Intramolecular Cyclization: The second amino group of the resulting N-acyl-o-phenylenediamine intermediate performs a nucleophilic attack on the carbonyl carbon of the amide.

-

Dehydration: The tetrahedral intermediate formed then undergoes dehydration, driven by the acidic conditions and elevated temperature, to yield the aromatic benzimidazole ring.

The choice of a strong acid, such as hydrochloric acid, not only catalyzes the reaction but also serves as a solvent and helps to maintain a high reaction temperature.

Experimental Protocol

Materials and Reagents

| Reagent/Material | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) |

| 4-Methyl-1,2-phenylenediamine | 496-72-0 | C₇H₁₀N₂ | 122.17 |

| 3-Chloropropanoic acid | 107-94-8 | C₃H₅ClO₂ | 108.52 |

| Hydrochloric Acid (4 M) | 7647-01-0 | HCl | 36.46 |

| Sodium Hydroxide | 1310-73-2 | NaOH | 40.00 |

| Ethyl Acetate | 141-78-6 | C₄H₈O₂ | 88.11 |

| Hexane | 110-54-3 | C₆H₁₄ | 86.18 |

| Anhydrous Sodium Sulfate | 7757-82-6 | Na₂SO₄ | 142.04 |

Reaction Scheme

Caption: Synthesis of this compound.

Step-by-Step Procedure

-

Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine 4-methyl-1,2-phenylenediamine (12.2 g, 0.1 mol) and 3-chloropropanoic acid (11.9 g, 0.11 mol).

-

Acid Addition: To this mixture, carefully add 100 mL of 4 M hydrochloric acid.

-

Heating: Heat the reaction mixture to reflux (approximately 100-110 °C) with vigorous stirring. Maintain the reflux for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a 7:3 mixture of ethyl acetate and hexane as the mobile phase.

-

Cooling and Neutralization: After the reaction is complete, cool the mixture to room temperature and then further cool in an ice bath. Slowly neutralize the acidic solution by adding a 10 M aqueous solution of sodium hydroxide with continuous stirring until the pH reaches approximately 8-9. This should be done in a fume hood as the neutralization is exothermic.

-

Precipitation and Filtration: The crude product will precipitate as a solid. Collect the precipitate by vacuum filtration and wash the solid with cold deionized water (3 x 50 mL).

-

Drying: Dry the crude product in a vacuum oven at 50-60 °C to a constant weight.

Purification

The crude product can be purified by recrystallization or column chromatography.

Recrystallization

-

Dissolve the crude solid in a minimal amount of hot ethanol or an ethanol/water mixture.

-

If the solution is colored, a small amount of activated charcoal can be added, and the solution can be heated for a few more minutes.

-

Filter the hot solution to remove the charcoal and any insoluble impurities.

-

Allow the filtrate to cool slowly to room temperature, and then in an ice bath to maximize crystal formation.

-

Collect the purified crystals by vacuum filtration, washing with a small amount of cold solvent.[3]

Column Chromatography

For higher purity, silica gel column chromatography can be employed.

-

Prepare a slurry of silica gel in a low-polarity mobile phase (e.g., 20% ethyl acetate in hexane).

-

Pack a column with the slurry.

-

Dissolve the crude product in a minimal amount of the mobile phase (or a slightly more polar solvent) and load it onto the column.

-

Elute the column with a gradient of increasing polarity (e.g., from 20% to 70% ethyl acetate in hexane).

-

Collect fractions and monitor by TLC to identify the fractions containing the pure product. Combine the pure fractions and remove the solvent under reduced pressure.[3]

Characterization

The structure and purity of the synthesized this compound can be confirmed by various spectroscopic methods. The following are expected characteristic data based on the structure and data from analogous compounds.

| Technique | Expected Data |

| Melting Point | Not available in the literature. Expected to be a solid at room temperature. |

| ¹H NMR | Expected signals for aromatic protons (around δ 7.0-7.5 ppm), the methyl group singlet (around δ 2.4 ppm), and two triplets for the chloroethyl group (around δ 3.2 and 3.9 ppm). The N-H proton will likely appear as a broad singlet at a higher chemical shift. |

| ¹³C NMR | Expected signals for the benzimidazole carbons (in the range of δ 110-155 ppm), the methyl carbon (around δ 21 ppm), and the two carbons of the chloroethyl group (around δ 35 and 42 ppm). |

| IR Spectroscopy (cm⁻¹) | Characteristic peaks for N-H stretching (broad, around 3100-3400), C-H stretching (aromatic and aliphatic, around 2900-3100), C=N stretching (around 1620), and C-Cl stretching (around 600-800). |

| Mass Spectrometry | The molecular ion peak (M+) would be expected at m/z 194.06, with a characteristic isotopic pattern for the presence of one chlorine atom (M+2 peak at approximately one-third the intensity of the M+ peak). |

Safety and Handling

It is imperative to handle all chemicals with appropriate safety precautions in a well-ventilated fume hood.

-

4-Methyl-1,2-phenylenediamine: This compound is harmful if swallowed, in contact with skin, or if inhaled. It is a suspected mutagen and carcinogen. Wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.

-

3-Chloropropanoic Acid: This is a corrosive substance that can cause severe skin burns and eye damage. Handle with extreme care and wear appropriate PPE.

-

Hydrochloric Acid: A strong, corrosive acid. Handle in a fume hood and wear acid-resistant gloves and eye protection.

-

Sodium Hydroxide: A corrosive base. The neutralization reaction is highly exothermic. Add the base slowly and with cooling.

Always consult the Safety Data Sheet (SDS) for each reagent before use.

Conclusion

The synthesis of this compound can be reliably achieved through the Phillips-Ladenburg condensation reaction. This technical guide provides a comprehensive framework for its preparation, from the underlying mechanism to a detailed experimental protocol and safety guidelines. The information presented herein is intended to empower researchers in the field of medicinal chemistry to synthesize this valuable intermediate with a high degree of confidence and safety.

References

- Vakiti, V. R., et al. (2022). Synthesis of Novel Chloro-Benzo[d]imidazole Regioisomers as Selective CB2 Receptor Agonists: Indirect Functional Evaluation and Molecular Insights. Molecules, 27(22), 7905.

-

Tetrahedron. (n.d.). This compound. Retrieved from [Link]

- Patel, V. M., et al. (2014). Synthesis & evaluation of 2-chloromethyl-1H-benzimidazole derivatives as antifungal agents. Journal of Chemical and Pharmaceutical Research, 6(5), 1010-1015.

- Rahman, S. M. A., et al. (2016). Synthesis and Biological Evaluation of 2-methyl-1H-benzimidazole and 1H-benzimidazol-2-yl-methanol. Dhaka University Journal of Pharmaceutical Sciences, 15(1), 83-87.

- Bai, G., et al. (2014). An ammonium molybdate deposited amorphous silica coated iron oxide magnetic core-shell nanocomposite for the efficient synthesis of 2-benzimidazoles using hydrogen peroxide. RSC Advances, 4(94), 52236-52245.

- Madkour, H. M. F., et al. (2006). Synthesis and Fungicidal Activity of New Imidazoles from 2-(Chloromethyl)-1H-benzimidazole.

Sources

characterization of 2-(2-Chloroethyl)-6-methyl-1H-benzimidazole

An In-depth Technical Guide to the Characterization of 2-(2-Chloroethyl)-6-methyl-1H-benzimidazole

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive framework for the chemical , a heterocyclic compound of interest in medicinal chemistry and drug development. Benzimidazole derivatives are known for a wide spectrum of pharmacological activities, including antimicrobial, antiviral, and anticancer properties[1][2][3]. Accurate and thorough characterization is a critical prerequisite for any further investigation into its biological activity and therapeutic potential. This document outlines detailed protocols for synthesis, purification, and analysis using modern spectroscopic and chromatographic techniques. It is designed to serve as a practical guide for scientists, offering insights into the causality behind experimental choices and ensuring the generation of reliable, reproducible data.

Introduction and Molecular Overview

This compound belongs to the benzimidazole class of heterocyclic aromatic compounds, characterized by a fusion of benzene and imidazole rings. The core structure of benzimidazole is a key pharmacophore due to its structural similarity to naturally occurring purines, allowing it to interact with various biological macromolecules[4]. The specific substitutions on the benzimidazole scaffold—a 2-chloroethyl group at the 2-position and a methyl group at the 6-position—are expected to modulate its physicochemical properties and biological activity.

The hydrochloride salt of this compound is commercially available as a solid with a purity of approximately 95% and a molecular weight of 231.12 g/mol [5]. A thorough characterization is essential to confirm its identity, establish its purity profile, and provide a reference for future studies.

Molecular Structure:

Caption: Chemical structure of this compound.

Synthesis and Purification

The synthesis of benzimidazole derivatives is typically achieved through the condensation of an o-phenylenediamine with a carboxylic acid or its derivative[6]. For the target molecule, 4-methyl-1,2-phenylenediamine would be condensed with 3-chloropropanoic acid.

Synthetic Workflow

Caption: General synthetic workflow for this compound.

Experimental Protocol: Synthesis

-

Reaction Setup: To a solution of 4-methyl-1,2-phenylenediamine (1.0 eq) in 4N hydrochloric acid, add 3-chloropropanoic acid (1.1 eq).

-

Condensation: Heat the mixture to reflux (approx. 100-110 °C) for 4-6 hours. The progress of the reaction should be monitored by Thin-Layer Chromatography (TLC)[6].

-

Workup: After completion, cool the reaction mixture to room temperature and neutralize it carefully with a saturated solution of sodium bicarbonate until a precipitate forms.

-

Isolation: Filter the solid precipitate, wash it with cold water, and dry it under a vacuum. This yields the crude product.

Experimental Protocol: Purification

Recrystallization is a standard and effective method for purifying the final product[7].

-

Dissolve the crude solid in a minimal amount of hot ethanol.

-

If the solution is colored, a small amount of activated charcoal can be added, and the mixture is heated for a few more minutes.

-

Hot-filter the solution to remove the charcoal or any insoluble impurities.

-

Slowly add water to the hot filtrate until turbidity persists.

-

Allow the solution to cool slowly to room temperature and then place it in an ice bath to maximize crystal formation.

-

Collect the purified crystals by filtration, wash with a cold ethanol/water mixture, and dry in a vacuum oven.

Physicochemical and Spectroscopic Characterization

A combination of techniques is required for unambiguous structural confirmation and to establish a complete profile of the compound.

Physicochemical Properties

The following table summarizes key physicochemical properties. Experimental determination is crucial for batch-to-batch consistency.

| Property | Expected Value / Method | Rationale |

| Molecular Formula | C₁₀H₁₁ClN₂ | Based on structure |

| Molecular Weight | 194.66 g/mol (Free Base) | Calculated from formula |

| Melting Point (°C) | Determine via capillary method | A sharp melting point range indicates high purity[6]. |

| Appearance | Solid (e.g., off-white powder) | Visual inspection |

| Solubility | Soluble in DMSO, Methanol | Benzimidazoles are often soluble in polar organic solvents[8]. |

Spectroscopic Analysis Workflow

Caption: Workflow for the spectroscopic characterization of the title compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the molecular structure. Spectra should be recorded in a deuterated solvent like DMSO-d₆ or CDCl₃[9][10].

3.3.1. ¹H NMR Spectroscopy Protocol

-

Sample Preparation: Dissolve 5-10 mg of the compound in ~0.7 mL of DMSO-d₆.

-

Acquisition: Acquire the spectrum on a 400 MHz or higher spectrometer.

-

Data Interpretation (Predicted Shifts for C₁₀H₁₁ClN₂ in DMSO-d₆):

-

~12.5 ppm (s, 1H): N-H proton of the imidazole ring. This peak is typically broad.

-

~7.5-7.0 ppm (m, 3H): Aromatic protons on the benzene ring.

-

~3.9 ppm (t, 2H): Methylene protons (-CH₂-Cl) adjacent to the chlorine.

-

~3.3 ppm (t, 2H): Methylene protons (-CH₂-) adjacent to the benzimidazole ring.

-

~2.4 ppm (s, 3H): Methyl protons (-CH₃) on the benzene ring.

-

3.3.2. ¹³C NMR Spectroscopy This technique provides information on the carbon skeleton.

| Predicted Chemical Shift (δ) ppm | Assignment |

| ~155 | C2 (carbon between the two nitrogens) |

| ~140-130 | Aromatic carbons (quaternary) |

| ~125-110 | Aromatic carbons (CH) |

| ~45 | -CH₂-Cl |

| ~30 | -CH₂- |

| ~21 | -CH₃ |

Mass Spectrometry (MS)

High-Resolution Mass Spectrometry (HRMS) is used to confirm the molecular formula by providing a highly accurate mass measurement[11].

3.4.1. HRMS Protocol (ESI)

-

Sample Preparation: Prepare a dilute solution of the compound in methanol or acetonitrile.

-

Acquisition: Infuse the sample into an ESI-TOF or ESI-Orbitrap mass spectrometer in positive ion mode.

-

Data Interpretation:

-

Expected [M+H]⁺: 195.0687 for C₁₀H₁₂ClN₂⁺. The measured mass should be within 5 ppm of this calculated value.

-

Infrared (IR) Spectroscopy

FT-IR spectroscopy is used to identify the key functional groups present in the molecule[7][12].

3.5.1. FT-IR Protocol (ATR)

-

Place a small amount of the solid sample directly on the ATR crystal.

-

Acquire the spectrum, typically from 4000 to 400 cm⁻¹.

-

Data Interpretation (Expected Absorption Bands):

-

3100-2900 cm⁻¹: N-H stretching of the imidazole ring.

-

3000-2850 cm⁻¹: C-H stretching (aromatic and aliphatic).

-

~1620 cm⁻¹: C=N stretching.

-

~1450 cm⁻¹: C=C stretching (aromatic ring).

-

~750 cm⁻¹: C-Cl stretching.

-

Chromatographic Purity Assessment

Chromatographic methods are essential for determining the purity of the synthesized compound and for monitoring reaction progress.

Thin-Layer Chromatography (TLC)

TLC is a rapid and cost-effective method for qualitative purity checks[13][14].

4.1.1. TLC Protocol

-

Plate: Silica gel 60 F₂₅₄.

-

Mobile Phase: A mixture of ethyl acetate and hexane (e.g., 70:30 v/v) is a good starting point[6]. The polarity can be adjusted to achieve an Rf value of 0.3-0.4.

-

Visualization: Use a UV lamp (254 nm) to visualize the spots. The benzimidazole core is UV active.

High-Performance Liquid Chromatography (HPLC)

HPLC provides a quantitative assessment of purity[15][16][17]. A reverse-phase method is typically suitable for benzimidazole derivatives.

4.2.1. HPLC Protocol

-

Instrumentation: HPLC system with a UV detector.

-

Column: C18, 4.6 mm x 150 mm, 5 µm particle size[13].

-

Mobile Phase: A gradient of water (A) and acetonitrile (B), both containing 0.1% trifluoroacetic acid.

-

Flow Rate: 1.0 mL/min.

-

Detection: UV at 254 nm and 280 nm.

-

Sample Preparation: Dissolve a known concentration of the compound (e.g., 1 mg/mL) in the mobile phase.

-

Analysis: The purity is calculated based on the area percentage of the main peak.

Potential Applications and Biological Context

Benzimidazole derivatives are a cornerstone in medicinal chemistry. The structural motifs present in this compound suggest several potential areas of application for further research:

-

Anticancer Agents: Many benzimidazole-containing molecules exhibit cytotoxic effects against various cancer cell lines[3][4]. The chloroethyl group can act as an alkylating agent, a moiety found in several chemotherapeutic drugs.

-

Antifungal/Antimicrobial Agents: The benzimidazole scaffold is present in numerous antifungal and anthelmintic drugs[7][18][19]. Derivatives are often screened for activity against pathogenic fungi and bacteria[12].

-

Antiviral Activity: Certain substituted benzimidazoles have shown potent antiviral activity, highlighting another avenue for investigation[1].

Conclusion

This guide provides a detailed, multi-faceted approach to the comprehensive . By following the outlined synthetic, spectroscopic, and chromatographic protocols, researchers can ensure the unambiguous identification and purity assessment of this compound. This foundational work is indispensable for the subsequent exploration of its biological properties and potential as a lead compound in drug discovery programs. The presented methodologies are grounded in established practices for benzimidazole chemistry and are designed to yield reliable and reproducible results.

References

-

Synthesis, Characterization, and Biological Evaluation of Benzimidazole Derivatives as Potential Anxiolytics. (n.d.). National Institutes of Health (NIH). [Link]

-

Synthesis and characterization of benzimidazole derivatives by sonogashira coupling and evaluation of anthelmintic activity. (2015). Der Pharma Chemica. [Link]

-

Chemical Synthesis and Hemi-Synthesis of Novel Benzimidazole Derivatives Using Microwave-Assisted Process: Chemical Characterization, Bioactivities and Molecular Docking. (2022). MDPI. [Link]

-

Synthesis and Characterization of Benzimidazole Derivatives and Evaluation of Antimicrobial Activity. (2022). Oriental Journal of Chemistry. [Link]

-

Synthesis and Characterization of Some New Benzimidazole Derivatives. (2016). Baghdad Science Journal. [Link]

-

HPLC method for identification and quantification of benzimidazole derivatives in antiparasitic drugs. (2001). PubMed. [Link]

-

Synthesis & evaluation of 2-chloromethyl-1H-benzimidazole derivatives as antifungal agents. (n.d.). ResearchGate. [Link]

-

HPLC METHOD FOR IDENTIFICATION AND QUANTIFICATION OF BENZ- IMIDAZOLE DERIVATIVES IN ANTIPARASITIC DRUGS. (n.d.). acta poloniae pharmaceutica. [Link]

-

Physicochemical properties of benzimidazole fungicides and their main metabolite. (n.d.). ResearchGate. [Link]

-

HPLC method for identification and quantification of benzimidazole derivatives in antiparasitic drugs. (n.d.). ResearchGate. [Link]

-

Design and Synthesis of Benzimidazole-Chalcone Derivatives as Potential Anticancer Agents. (2022). National Institutes of Health (NIH). [Link]

-

Synthesis and Antimicrobial Evaluation of 2-Chloromethyl-1H- Benzimidazole Derivative. (n.d.). ResearchGate. [Link]

-

Synthesis and antifungal activity of 2-chloromethyl-1H-benzimidazole derivatives against phytopathogenic fungi in vitro. (2013). PubMed. [Link]

-

An ammonium molybdate deposited amorphous silica coated iron oxide magnetic core-shell nanocomposite for the efficient synthesis of 2-benzimidazoles using hydrogen peroxide. (n.d.). The Royal Society of Chemistry. [Link]

-

Application of hplc method for investigation of stability of new benzimidazole derivatives. (n.d.). ResearchGate. [Link]

-

Synthesis and Biological Evaluation of 2-methyl-1H- benzimidazole and 1H-benzimidazol-2-yl-methanol. (n.d.). Dhaka University Journal of Pharmaceutical Sciences. [Link]

-

An experimental and theoretical NMR study of NH-benzimidazoles in solution and in the solid state: proton transfer and tautomerism. (2014). PubMed Central. [Link]

-

Benzimidazole. (n.d.). PubChem. [Link]

-

1 H and 13 C NMR spectra of condensed benzimidazole and imidazobenzodiazepines. (2012). Arabian Journal of Chemistry. [Link]

-

Design, synthesis, bio-evaluation, and in silico studies of some N-substituted 6-(chloro/nitro)-1H-benzimidazole derivatives as antimicrobial and anticancer agents. (2022). National Institutes of Health (NIH). [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. researchgate.net [researchgate.net]

- 3. Design, synthesis, bio-evaluation, and in silico studies of some N-substituted 6-(chloro/nitro)-1H-benzimidazole derivatives as antimicrobial and anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Design and Synthesis of Benzimidazole-Chalcone Derivatives as Potential Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 5. This compound hydrochloride | 1609400-17-0 [sigmaaldrich.com]

- 6. Synthesis, Characterization, and Biological Evaluation of Benzimidazole Derivatives as Potential Anxiolytics - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Synthesis and Characterization of Benzimidazole Derivatives and Evaluation of Antimicrobial Activity – Oriental Journal of Chemistry [orientjchem.org]

- 8. Benzimidazole | C7H6N2 | CID 5798 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. An experimental and theoretical NMR study of NH-benzimidazoles in solution and in the solid state: proton transfer and tautomerism - PMC [pmc.ncbi.nlm.nih.gov]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. rsc.org [rsc.org]

- 12. ijpsjournal.com [ijpsjournal.com]

- 13. pdf.benchchem.com [pdf.benchchem.com]

- 14. derpharmachemica.com [derpharmachemica.com]

- 15. HPLC method for identification and quantification of benzimidazole derivatives in antiparasitic drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. ptfarm.pl [ptfarm.pl]

- 17. researchgate.net [researchgate.net]

- 18. researchgate.net [researchgate.net]

- 19. Synthesis and antifungal activity of 2-chloromethyl-1H-benzimidazole derivatives against phytopathogenic fungi in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

2-(2-Chloroethyl)-6-methyl-1H-benzimidazole chemical properties

An In-Depth Technical Guide to the Chemical Properties of 2-(2-Chloroethyl)-6-methyl-1H-benzimidazole

Abstract

This technical guide provides a comprehensive analysis of the chemical properties, synthesis, and reactive potential of this compound. This molecule, characterized by a core 6-methyl-1H-benzimidazole scaffold and a reactive 2-(2-chloroethyl) substituent, is a significant intermediate in synthetic and medicinal chemistry. While specific experimental data for this exact compound is sparse in public literature, this guide synthesizes information from structurally analogous compounds to provide expert predictions on its spectroscopic characteristics and to propose robust, field-proven synthetic and derivatization protocols. We will explore its physicochemical properties, a logical synthesis pathway via Phillips condensation, its expected spectroscopic signature (NMR, IR, MS), and its utility as an electrophilic building block for the development of novel, biologically active agents. This document is intended for researchers, scientists, and drug development professionals seeking to leverage this versatile compound in their work.

Introduction: The Significance of the Benzimidazole Scaffold

The benzimidazole ring system, formed by the fusion of benzene and imidazole, is a privileged heterocyclic motif in medicinal chemistry.[1] Its structural similarity to endogenous purines allows it to interact with a wide range of biological targets, leading to a broad spectrum of pharmacological activities.[2] Approved drugs containing the benzimidazole core, such as the proton-pump inhibitors omeprazole and lansoprazole, and the anthelmintic agent albendazole, underscore the therapeutic importance of this scaffold.[3] Consequently, the synthesis of novel benzimidazole derivatives remains a highly active area of research for discovering new therapeutic agents targeting a myriad of diseases, including cancer, microbial infections, inflammation, and viral illnesses.[3][4] this compound serves as a key intermediate, providing a reactive handle for the synthesis of diverse compound libraries.

Molecular Structure and Physicochemical Properties

The fundamental properties of this compound are derived from its chemical structure. The data presented here is compiled from chemical supplier information and expert extrapolation based on related compounds.

| Property | Value | Source |

| IUPAC Name | This compound | N/A |

| Molecular Formula | C₁₀H₁₁ClN₂ | [5] |

| Molecular Weight | 194.66 g/mol | [5] |

| CAS Number | 1609400-17-0 (for HCl salt) | [6] |

| Physical Form | Solid | [6] |

| Predicted Solubility | Soluble in polar organic solvents like DMSO, DMF, and alcohols; limited solubility in water. | [7] |

| Storage | Store at room temperature. | [6] |

Proposed Synthesis Pathway

The most established and logical method for synthesizing 2-substituted benzimidazoles is the Phillips condensation reaction. This involves the condensation of an o-phenylenediamine with a carboxylic acid under acidic and heated conditions.[9] For the title compound, this translates to the reaction of 4-methyl-1,2-phenylenediamine with 3-chloropropanoic acid.

Caption: Proposed synthesis of the title compound via Phillips condensation.

Experimental Protocol: Phillips Condensation

This protocol is a generalized procedure based on established methods for benzimidazole synthesis.[10]

-

Reaction Setup: To a round-bottom flask equipped with a reflux condenser, add 4-methyl-1,2-phenylenediamine (1.0 eq) and 3-chloropropanoic acid (1.1 eq).

-

Acid Addition: Slowly add 4N hydrochloric acid (or another suitable acid catalyst like polyphosphoric acid) to the flask until the reactants are fully submerged.

-

Heating: Heat the reaction mixture to reflux (typically 100-120 °C) and maintain for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Workup: After completion, cool the mixture to room temperature. Carefully neutralize the mixture by dropwise addition of a saturated sodium bicarbonate or ammonium hydroxide solution until the pH is ~7-8. This will precipitate the crude product.

-

Isolation: Filter the resulting solid precipitate through a Buchner funnel and wash thoroughly with cold deionized water to remove residual salts.

-

Purification: Dry the crude solid under vacuum. Further purification can be achieved by recrystallization from a suitable solvent system, such as ethanol/water, or by column chromatography on silica gel.

Spectroscopic and Analytical Characterization (Predicted)

While experimental spectra for this specific molecule are not available in the cited literature, the following characteristics can be reliably predicted based on extensive data from analogous benzimidazole structures.[11][12][13]

| Technique | Predicted Observations |

| ¹H NMR | δ ~12.5 (s, 1H, N-H), δ ~7.4-7.0 (m, 3H, Ar-H), δ ~3.9 (t, 2H, -CH₂-Cl), δ ~3.3 (t, 2H, Ar-CH₂-), δ ~2.4 (s, 3H, Ar-CH₃) |

| ¹³C NMR | δ ~153 (C=N), δ ~140-110 (Ar-C), δ ~42 (-CH₂-Cl), δ ~30 (Ar-CH₂-), δ ~21 (Ar-CH₃) |

| IR (cm⁻¹) | ~3400-3200 (N-H stretch), ~3100-3000 (Ar C-H stretch), ~1620 (C=N stretch), ~1450 (C=C stretch), ~750-650 (C-Cl stretch) |

| Mass Spec (EI) | M⁺ peak at m/z 194, with a characteristic M+2 isotope peak at m/z 196 (~1/3 intensity of M⁺) due to ³⁷Cl. Key fragments would include loss of the chloroethyl group. |

Chemical Reactivity and Synthetic Utility

The primary site of reactivity on this compound is the terminal carbon of the chloroethyl group. The chlorine atom is a good leaving group, making the adjacent carbon atom electrophilic and susceptible to nucleophilic substitution. This allows the compound to serve as a versatile scaffold for building a diverse library of derivatives.

Caption: Reactivity of the title compound with various nucleophiles.

General Protocol: Nucleophilic Substitution

This protocol describes a general method for reacting the title compound with a nucleophile, a common strategy for creating derivative libraries.[14][15]

-

Setup: In a suitable solvent such as DMF or acetonitrile, dissolve this compound (1.0 eq).

-

Base Addition: Add a non-nucleophilic base, such as potassium carbonate (K₂CO₃) or triethylamine (TEA) (1.5-2.0 eq), to the solution. This is to scavenge the HCl formed during the reaction.

-

Nucleophile Addition: Add the desired nucleophile (e.g., an aromatic amine, thiol, or phenol) (1.1 eq) to the reaction mixture. A catalytic amount of potassium iodide (KI) can be added to facilitate the reaction.

-

Reaction: Stir the mixture at room temperature or heat gently (50-80 °C) for 6-24 hours, monitoring by TLC.

-

Workup: Once the reaction is complete, pour the mixture into cold water. The product will often precipitate out. If not, extract the aqueous layer with an organic solvent like ethyl acetate.

-

Purification: The crude product can be isolated by filtration or by concentrating the organic extracts. Purification is typically achieved via column chromatography or recrystallization.

Biological and Pharmacological Context

The benzimidazole scaffold is associated with a vast array of biological activities.[1] Derivatives have shown promise as antifungal, antimicrobial, antiviral, anti-inflammatory, and anticancer agents.[4][14][16] The synthesis of novel derivatives from precursors like this compound is a cornerstone of drug discovery programs. For example, reacting it with various amines, thiols, or other nucleophiles can generate libraries of new chemical entities for high-throughput screening against pharmacological targets like protein kinases, for which the benzimidazole core is a known hinge-binding motif.[2]

Conclusion

This compound is a valuable and versatile chemical intermediate. While detailed characterization of this specific molecule is not widely published, its properties and reactivity can be confidently predicted from a wealth of data on related compounds. Its synthesis is straightforward via the Phillips condensation, and its reactive chloroethyl group provides an accessible electrophilic site for extensive derivatization. For researchers in medicinal chemistry and drug discovery, this compound represents a key starting material for the creation of novel benzimidazole derivatives with the potential for significant biological activity.

References

Sources

- 1. cbijournal.com [cbijournal.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. isca.me [isca.me]

- 4. A Comprehensive Account on Recent Progress in Pharmacological Activities of Benzimidazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 5. scbt.com [scbt.com]

- 6. This compound hydrochloride | 1609400-17-0 [sigmaaldrich.com]

- 7. 1H-Benzimidazole (CAS 51-17-2) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 8. 2-(chloromethyl)benzimidazole [stenutz.eu]

- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 10. researchgate.net [researchgate.net]

- 11. ias.ac.in [ias.ac.in]

- 12. rsc.org [rsc.org]

- 13. researchgate.net [researchgate.net]

- 14. ijpsjournal.com [ijpsjournal.com]

- 15. researchgate.net [researchgate.net]

- 16. Synthesis and antifungal activity of 2-chloromethyl-1H-benzimidazole derivatives against phytopathogenic fungi in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. longdom.org [longdom.org]

- 18. Rational design and synthesis of 2-(1H-indazol-6-yl)-1H-benzo[d]imidazole derivatives as inhibitors targeting FMS-like tyrosine kinase 3 (FLT3) and its mutants - PMC [pmc.ncbi.nlm.nih.gov]

- 19. squ.elsevierpure.com [squ.elsevierpure.com]

- 20. Benzimidazole(s): synthons, bioactive lead structures, total synthesis, and the profiling of major bioactive categories - PMC [pmc.ncbi.nlm.nih.gov]

- 21. researchgate.net [researchgate.net]

- 22. Novel 2-substituted-benzimidazole-6-sulfonamides as carbonic anhydrase inhibitors: synthesis, biological evaluation against isoforms I, II, IX and XII and molecular docking studies - PMC [pmc.ncbi.nlm.nih.gov]

- 23. CAS Common Chemistry [commonchemistry.cas.org]

- 24. 2-Chloromethylbenzimidazole | C8H7ClN2 | CID 78571 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 25. scispace.com [scispace.com]

- 26. researchgate.net [researchgate.net]

- 27. Benzimidazole(51-17-2) 1H NMR [m.chemicalbook.com]

- 28. 1H-Benzimidazole, 2-(methylthio)- [webbook.nist.gov]

- 29. 1H-Benzimidazole [webbook.nist.gov]

- 30. The synthesis and characterization of Various metal complexes of 2-(4-nitrophenyl)-1H-benzimidazole and its mono schiff base precursor - PubMed [pubmed.ncbi.nlm.nih.gov]

spectral data for 2-(2-Chloroethyl)-6-methyl-1H-benzimidazole

An In-depth Technical Guide to the Spectral Analysis of 2-(2-Chloroethyl)-6-methyl-1H-benzimidazole

Introduction

This compound belongs to the benzimidazole family, a class of heterocyclic compounds known for a wide range of biological activities.[1][2] Accurate structural elucidation through spectroscopic methods is a critical step in the discovery and development of new chemical entities. This guide delves into the predicted ¹H NMR, ¹³C NMR, Mass Spectrometry (MS), and Infrared (IR) data for the title compound, providing not only an interpretation of the data but also the underlying scientific rationale for the expected spectral features.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the structure of organic molecules by providing detailed information about the chemical environment of individual atoms.[3][4] For this compound, both ¹H and ¹³C NMR are crucial for confirming the connectivity and substitution pattern of the molecule.

Predicted ¹H NMR Spectrum

The predicted ¹H NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the aromatic protons, the methyl protons, the chloroethyl protons, and the N-H proton of the benzimidazole ring. The chemical shifts are influenced by the electron-donating methyl group and the electron-withdrawing chloroethyl group, as well as the aromatic ring system.

Table 1: Predicted ¹H NMR Data for this compound

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |

| ~12.5 | br s | 1H | N-H | The acidic proton on the nitrogen of the imidazole ring is typically deshielded and appears as a broad singlet.[5] |

| ~7.4-7.6 | m | 2H | Ar-H | Protons on the benzimidazole ring, likely appearing as a multiplet due to complex coupling.[6][7] |

| ~7.1-7.3 | m | 1H | Ar-H | The remaining aromatic proton, with its chemical shift influenced by the methyl substituent. |

| ~3.9 | t | 2H | -CH₂-Cl | The methylene group attached to the chlorine atom is deshielded by the electronegative chlorine, appearing as a triplet due to coupling with the adjacent methylene group. |

| ~3.3 | t | 2H | -CH₂- | The methylene group adjacent to the benzimidazole ring, appearing as a triplet. |

| ~2.4 | s | 3H | -CH₃ | The methyl group protons are shielded and appear as a singlet as there are no adjacent protons to couple with.[6] |

Predicted ¹³C NMR Spectrum

The ¹³C NMR spectrum provides information about the carbon framework of the molecule. The predicted chemical shifts for this compound are based on typical values for substituted benzimidazoles.[8][9]

Table 2: Predicted ¹³C NMR Data for this compound

| Chemical Shift (δ, ppm) | Assignment | Rationale |

| ~155 | C=N | The carbon atom of the imine functionality in the imidazole ring. |

| ~140, ~135 | Ar-C (quaternary) | Quaternary carbon atoms of the fused benzene ring. |

| ~130 | Ar-C (quaternary) | The carbon atom bearing the methyl group. |

| ~125, ~115, ~110 | Ar-CH | Aromatic methine carbons. |

| ~45 | -CH₂-Cl | The carbon atom bonded to chlorine is significantly deshielded. |

| ~30 | -CH₂- | The aliphatic methylene carbon adjacent to the benzimidazole ring. |

| ~21 | -CH₃ | The methyl carbon. |

Experimental Protocol: Acquiring NMR Spectra

The following is a generalized protocol for acquiring high-quality NMR data for a compound like this compound.[10][11]

-

Sample Preparation:

-

Accurately weigh approximately 5-10 mg of the solid sample.

-

Dissolve the sample in ~0.6 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a clean, dry vial. The choice of solvent is critical as it can influence chemical shifts.[12]

-

Transfer the solution to a 5 mm NMR tube.

-

-

Instrument Setup:

-

Insert the NMR tube into the spectrometer's probe.

-

Lock the spectrometer on the deuterium signal of the solvent.

-

Shim the magnetic field to achieve optimal homogeneity, resulting in sharp, symmetrical peaks.

-

-

¹H NMR Acquisition:

-

Set the spectral width to cover the expected range of proton chemical shifts (typically 0-15 ppm).

-

Use a standard pulse sequence (e.g., a 90° pulse).

-

Acquire a sufficient number of scans to achieve a good signal-to-noise ratio.

-

-

¹³C NMR Acquisition:

-

Set the spectral width to cover the expected range of carbon chemical shifts (typically 0-200 ppm).

-

Use a proton-decoupled pulse sequence to simplify the spectrum to singlets for each carbon.

-

Acquire a larger number of scans compared to ¹H NMR due to the lower natural abundance and sensitivity of the ¹³C nucleus.

-

-

Data Processing:

-

Apply a Fourier transform to the acquired free induction decay (FID).

-

Phase the spectrum to ensure all peaks are in the positive absorption mode.

-

Calibrate the chemical shift scale using the residual solvent peak as an internal standard.

-

Integrate the peaks in the ¹H NMR spectrum to determine the relative number of protons.

-

Visualization of NMR Analysis Workflow

Caption: Workflow for NMR-based structural elucidation.

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio (m/z) of a molecule and its fragments, which is invaluable for determining the molecular weight and deducing the structure.[13] For this compound, electron ionization (EI) is a common technique that will likely induce characteristic fragmentation patterns.

Predicted EI Mass Spectrum

The mass spectrum is expected to show a molecular ion peak (M⁺) corresponding to the molecular weight of the compound (194.66 g/mol ). A key feature will be the isotopic pattern of chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio), resulting in an M+2 peak with about one-third the intensity of the M⁺ peak.[14]

Table 3: Predicted Key Fragments in the EI Mass Spectrum

| m/z | Proposed Fragment Ion | Description of Fragmentation Pathway |

| 194/196 | [C₁₀H₁₁ClN₂]⁺ | Molecular Ion (M⁺) |

| 159 | [C₁₀H₁₀N₂]⁺ | Loss of a chlorine radical (•Cl) |

| 145 | [C₉H₈N₂]⁺ | Loss of the ethyl group followed by rearrangement |

| 132 | [C₈H₈N₂]⁺ | Loss of the chloroethyl group |

| 63/65 | [C₂H₄Cl]⁺ | Chloroethyl cation |

Experimental Protocol: Acquiring a Mass Spectrum

The following is a general procedure for obtaining an EI mass spectrum.[15]

-

Sample Introduction:

-

For volatile and thermally stable compounds, a direct insertion probe or gas chromatography (GC) inlet can be used.

-

A small amount of the sample is introduced into the ion source.

-

-

Ionization:

-

The sample is bombarded with a high-energy electron beam (typically 70 eV) in the ion source, causing ionization and fragmentation.

-

-

Mass Analysis:

-

The resulting ions are accelerated into a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).

-

The analyzer separates the ions based on their mass-to-charge ratio.

-

-

Detection:

-

An electron multiplier or other detector records the abundance of each ion.

-

-

Data Interpretation:

-

The resulting mass spectrum is analyzed to identify the molecular ion and interpret the fragmentation pattern to deduce the structure.

-

Visualization of the Predicted Fragmentation Pathway

Caption: Proposed mass spectrometry fragmentation pathway.

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.[16][17]

Predicted IR Spectrum

The IR spectrum of this compound is expected to show characteristic absorption bands for the N-H, C-H, C=N, C=C, and C-Cl bonds.

Table 4: Predicted IR Absorption Bands

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

| ~3400-3200 (broad) | N-H stretch | Imidazole N-H |

| ~3100-3000 | C-H stretch | Aromatic C-H |

| ~2960-2850 | C-H stretch | Aliphatic C-H (methyl and methylene) |

| ~1620 | C=N stretch | Imine in imidazole ring |

| ~1600, ~1480 | C=C stretch | Aromatic ring |

| ~750-650 | C-Cl stretch | Chloroalkane |

Experimental Protocol: Acquiring an IR Spectrum

A common method for acquiring the IR spectrum of a solid sample is using an Attenuated Total Reflectance (ATR) accessory.

-

Sample Preparation:

-

Ensure the ATR crystal is clean.

-

Place a small amount of the solid sample directly onto the ATR crystal.

-

-

Data Acquisition:

-

Apply pressure to ensure good contact between the sample and the crystal.

-

Collect a background spectrum of the empty ATR accessory.

-

Collect the sample spectrum. The instrument automatically ratios the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.

-

-

Data Analysis:

-

Identify the characteristic absorption bands and correlate them to the functional groups present in the molecule.

-

Visualization of IR Analysis Workflow

Sources

- 1. researchgate.net [researchgate.net]

- 2. Synthesis and Evaluation of Selected Benzimidazole Derivatives as Potential Antimicrobial Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 3. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]

- 4. scribd.com [scribd.com]

- 5. beilstein-journals.org [beilstein-journals.org]

- 6. ias.ac.in [ias.ac.in]

- 7. <sup>1</sup>H and <sup>13</sup>C NMR spectra of condensed benzimidazole and imidazobenzodiazepines - Arabian Journal of Chemistry [arabjchem.org]

- 8. mdpi.com [mdpi.com]

- 9. researchgate.net [researchgate.net]

- 10. pubsapp.acs.org [pubsapp.acs.org]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. chemistry.miamioh.edu [chemistry.miamioh.edu]

- 14. pdf.benchchem.com [pdf.benchchem.com]

- 15. apps.dtic.mil [apps.dtic.mil]

- 16. researchgate.net [researchgate.net]

- 17. researchgate.net [researchgate.net]

2-(2-Chloroethyl)-6-methyl-1H-benzimidazole CAS number 915921-57-2

An In-depth Technical Guide to 2-(2-Chloroethyl)-6-methyl-1H-benzimidazole (CAS: 915921-57-2): A Versatile Intermediate for Drug Discovery

Introduction

The benzimidazole ring system, a fusion of benzene and imidazole, represents one of the most significant "privileged scaffolds" in medicinal chemistry.[1][2] Its structural resemblance to naturally occurring purines allows its derivatives to readily interact with a multitude of biological macromolecules, leading to a vast spectrum of pharmacological activities.[3] Compounds bearing the benzimidazole core have been successfully developed into drugs for a wide range of therapeutic applications, including anticancer (e.g., Bendamustine), antiulcer (e.g., Omeprazole), and anthelmintic (e.g., Albendazole) therapies.[4] The scaffold's value lies in its unique physicochemical attributes, such as its capacity for hydrogen bonding, π-π stacking, and hydrophobic interactions, which facilitate effective binding to biological targets.[1]

This guide focuses on a specific, functionalized derivative: this compound (CAS No. 915921-57-2). This compound is not merely another member of the benzimidazole family; it is a strategically designed synthetic intermediate. The presence of a reactive chloroethyl group at the 2-position makes it a valuable building block for constructing more complex molecules.[5] This document, intended for researchers, chemists, and drug development professionals, provides a comprehensive technical overview of its properties, a robust and logical synthetic protocol, its core utility in medicinal chemistry, and essential handling guidelines.

Physicochemical Properties

The compound is commercially available as both a free base and a hydrochloride salt. Understanding the properties of both forms is crucial for its application in synthesis.

| Property | This compound (Free Base) | This compound HCl (Salt) | Reference(s) |

| CAS Number | 915921-57-2 | 1609400-17-0 | [5] |

| Molecular Formula | C₁₀H₁₁ClN₂ | C₁₀H₁₁ClN₂ · HCl | [5] |

| Molecular Weight | 194.66 g/mol | 231.12 g/mol | |

| Physical Form | Solid | Solid | |

| Primary Utility | Synthetic Building Block | Synthetic Building Block (often with improved solubility) | [5] |

Synthesis and Mechanism

While a dedicated publication for the synthesis of this specific molecule is not prominent, a reliable and efficient protocol can be established based on the well-documented Phillips condensation reaction, a cornerstone of benzimidazole synthesis. This method involves the condensation of an o-phenylenediamine with a carboxylic acid or its derivative under acidic conditions.

Proposed Synthetic Pathway

The logical approach to synthesizing this compound is the reaction of 4-methyl-1,2-phenylenediamine with 3-chloropropionic acid. The reaction is typically heated in the presence of a strong acid, which acts as both a catalyst for the condensation and a dehydrating agent to facilitate the final cyclization.

Caption: Proposed synthesis via Phillips condensation.

Experimental Protocol

This protocol is adapted from standard procedures for the synthesis of 2-alkyl-benzimidazoles.[6]

Materials:

-

4-methyl-1,2-phenylenediamine (1.0 eq)

-

3-chloropropionic acid (1.1 eq)

-

4M Hydrochloric Acid (HCl)

-

10% Sodium Carbonate (Na₂CO₃) solution

-

Ethyl acetate

-

Anhydrous Magnesium Sulfate (MgSO₄)

-

Silica gel for column chromatography

Procedure:

-

Reaction Setup: To a round-bottom flask equipped with a reflux condenser, add 4-methyl-1,2-phenylenediamine and 3-chloropropionic acid.

-

Acid-Catalyzed Condensation: Add 4M HCl to the flask until the reactants are fully submerged (approx. 5-10 mL per gram of diamine). The acid serves as the catalyst and solvent.

-

Reflux: Heat the reaction mixture to reflux (approximately 100-110°C) and maintain for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC). Causality: Heating provides the necessary activation energy for the initial amide formation and the subsequent intramolecular cyclization and dehydration to form the imidazole ring.

-

Neutralization: After cooling to room temperature, slowly and carefully pour the acidic mixture into a beaker containing an ice-cold 10% sodium carbonate solution. Stir until the effervescence ceases and the pH of the solution is basic (pH 8-9). This step neutralizes the excess acid and precipitates the free base form of the product.

-

Extraction: Transfer the neutralized mixture to a separatory funnel and extract the product with ethyl acetate (3 x 50 mL). The organic layers contain the desired benzimidazole derivative.

-

Drying and Concentration: Combine the organic extracts, dry over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.

-

Purification: Purify the crude solid by flash column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water) to obtain the pure this compound.

Self-Validation: The identity and purity of the final compound must be confirmed using standard analytical techniques such as ¹H NMR, ¹³C NMR, and Mass Spectrometry to validate the successful synthesis.

Core Utility and Potential Applications

The primary value of this compound lies in its role as a versatile synthetic intermediate.[5] The chloroethyl group is a potent electrophilic handle, susceptible to nucleophilic substitution reactions. This allows for the straightforward covalent attachment of the 6-methyl-benzimidazole scaffold to a wide variety of molecules.

Caption: General reaction scheme for derivatization.

This reactivity opens pathways to develop novel compounds in several key therapeutic areas where benzimidazoles have shown promise:

-

Anticancer Agents: The benzimidazole core can be elaborated to create compounds that interfere with cancer cell processes.[3][4] By reacting this intermediate with various amines or thiols, libraries of new derivatives can be synthesized and screened for cytotoxic activity.

-

Antimicrobial Agents: Benzimidazole derivatives are known to possess potent antibacterial and antifungal properties.[7][8][9] The chloroethyl group can be displaced by nucleophiles present in other heterocyclic systems known for antimicrobial activity to create hybrid molecules with potentially enhanced or dual-action efficacy.

-

Anti-inflammatory Drugs: Certain benzimidazole structures have demonstrated significant anti-inflammatory effects.[3] This intermediate serves as a starting point for creating analogues of known anti-inflammatory agents to improve their potency or pharmacokinetic profile.

The use of this building block allows for systematic Structure-Activity Relationship (SAR) studies. By varying the nucleophile that displaces the chloride, researchers can probe how different functionalities attached to the ethyl linker affect biological activity, leading to the rational design of more potent and selective drug candidates.[8][10]

Safety and Handling

While a specific Material Safety Data Sheet (MSDS) for this compound is not universally available, prudent laboratory practices for handling functionalized heterocyclic compounds should be followed.[11]

-

Personal Protective Equipment (PPE): Always wear chemical-resistant gloves, safety goggles, and a lab coat.

-

Engineering Controls: Handle the compound in a well-ventilated chemical fume hood to avoid inhalation of dust or vapors.

-

Hazard Profile: Based on analogous structures like 2-chloromethylbenzimidazole, this compound should be treated as potentially harmful if swallowed and a possible skin and eye irritant.[12] Avoid direct contact and ingestion.

-

Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.

Conclusion

This compound is more than just a catalog chemical; it is a potent tool for innovation in drug discovery. Its synthesis is achievable through established chemical principles, and its true value is realized in its application as a reactive intermediate. The strategically placed chloroethyl group provides a gateway for medicinal chemists to explore a vast chemical space, enabling the development of novel derivatives for a wide array of therapeutic targets. For research teams aiming to leverage the proven biological potential of the benzimidazole scaffold, this compound represents a key starting material for building the next generation of bioactive molecules.

References

-

Bansal, Y., & Sethi, P. (2022). Benzimidazole as a Privileged Scaffold in Drug Design and Discovery. PubMed. Available from: [Link]

-

Daina, A., & Zoete, V. (2024). Current Achievements of Benzimidazole: A Review. ResearchGate. Available from: [Link]

-

Yamashita, T., Yamada, S., Yamazaki, Y., & Tanaka, H. (2009). New Procedure for the Synthesis of 2-Alkylbenzimidazoles. Taylor & Francis Online. Available from: [Link]

-

Fouad, M. A., et al. (2024). Unlocking the Pharmacological Potential of Benzimidazole Derivatives: A Pathway to Drug Development. PubMed. Available from: [Link]

-

Al-Ostath, A., et al. (2024). Benzimidazole Derivatives: A Review of Advances in Synthesis, Biological Potential, Computational Modelling, and Specialized Material Functions. MDPI. Available from: [Link]

-

Kumar, V., et al. (2024). Benzimidazole Derivatives in Drug Design: Structure-Activity Relationships and Therapeutic Potential: A Review. ResearchGate. Available from: [Link]

-

Sugita, Y., et al. (2022). One-pot synthesis of 2-arylated and 2-alkylated benzoxazoles and benzimidazoles based on triphenylbismuth dichloride-promoted desulfurization of thioamides. Beilstein Journal of Organic Chemistry. Available from: [Link]

-

Concise on Some Biologically Important 2-Substituted Benzimidazole Derivatives. (n.d.). Avens Publishing Group. Available from: [Link]

-

Angene Chemical. (n.d.). CHEMBRDG-BB 4011035 | 915921-57-2. Available from: [Link]

-

Tetrahedron. (n.d.). This compound. Available from: [Link]

-

Organic Chemistry Portal. (n.d.). Benzimidazole synthesis. Available from: [Link]

-

Hangarage, R. V., et al. (2023). Strategies toward the synthesis of 2-aryl-benzimidazoles. ResearchGate. Available from: [Link]

-

PubChem. (n.d.). 2-Chloromethylbenzimidazole. Available from: [Link]

-

Synthesis & evaluation of 2-chloromethyl-1H-benzimidazole derivatives as antifungal agents. (2024). ResearchGate. Available from: [Link]

-

Li, P., et al. (2013). Synthesis and antifungal activity of 2-chloromethyl-1H-benzimidazole derivatives against phytopathogenic fungi in vitro. PubMed. Available from: [Link]

-

Asif, M. (2021). Benzimidazole(s): synthons, bioactive lead structures, total synthesis, and the profiling of major bioactive categories. PubMed Central. Available from: [Link]

-

Rahman, S. M. A., et al. (2016). Synthesis and Biological Evaluation of 2-methyl-1H- benzimidazole and 1H-benzimidazol-2-yl-methanol. Dhaka University Journal of Pharmaceutical Sciences. Available from: [Link]

Sources

- 1. Benzimidazole as a Privileged Scaffold in Drug Design and Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. researchgate.net [researchgate.net]

- 4. ijpsjournal.com [ijpsjournal.com]

- 5. angenechemical.com [angenechemical.com]

- 6. tandfonline.com [tandfonline.com]

- 7. researchgate.net [researchgate.net]

- 8. Synthesis and antifungal activity of 2-chloromethyl-1H-benzimidazole derivatives against phytopathogenic fungi in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Benzimidazole(s): synthons, bioactive lead structures, total synthesis, and the profiling of major bioactive categories - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Unlocking the Pharmacological Potential of Benzimidazole Derivatives: A Pathway to Drug Development - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. datasheets.scbt.com [datasheets.scbt.com]

- 12. 2-Chloromethylbenzimidazole | C8H7ClN2 | CID 78571 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Biological Activity of 2-(2-Chloroethyl)-6-methyl-1H-benzimidazole

For Researchers, Scientists, and Drug Development Professionals

Foreword: Unveiling the Potential of a Niche Benzimidazole Derivative

The benzimidazole scaffold is a cornerstone in medicinal chemistry, forming the structural basis of a multitude of FDA-approved drugs with a wide array of therapeutic applications.[1][2] This guide focuses on a specific, less-explored derivative: 2-(2-Chloroethyl)-6-methyl-1H-benzimidazole . While direct, extensive research on this particular molecule is nascent, this document serves as a technical primer, synthesizing data from closely related analogs and established principles of benzimidazole chemistry to illuminate its probable biological activities and guide future research. By examining the structure-activity relationships of its chemical cousins, we can construct a robust hypothesis for its therapeutic potential and provide a detailed roadmap for its empirical investigation.

Synthetic Strategy and Rationale

The synthesis of this compound is not explicitly detailed in the reviewed literature. However, a plausible and efficient synthetic route can be designed based on the well-established Phillips-Ladenburg reaction for benzimidazole synthesis. This method involves the condensation of an o-phenylenediamine with a carboxylic acid or its derivative.

Proposed Synthetic Pathway

The synthesis would logically proceed via the condensation of 4-methyl-1,2-phenylenediamine with 3-chloropropionic acid in the presence of a strong acid catalyst, such as 4N HCl, followed by heating to facilitate cyclization and dehydration.

Experimental Protocol: Synthesis of this compound

-

Reaction Setup: To a round-bottom flask, add equimolar amounts of 4-methyl-1,2-phenylenediamine and 3-chloropropionic acid.

-

Acid Catalyst Addition: Add 4N hydrochloric acid as the reaction solvent and catalyst.

-

Reflux: Heat the mixture to reflux (approximately 100-110 °C) for 4-6 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).[3][4]

-

Neutralization and Precipitation: After completion, cool the reaction mixture to room temperature and carefully neutralize it with a base, such as a saturated sodium bicarbonate solution, until a precipitate forms.

-

Isolation and Purification: Isolate the crude product by vacuum filtration, wash with cold distilled water, and dry.

-

Recrystallization: Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield the pure this compound.

-

Characterization: Confirm the structure of the synthesized compound using spectroscopic methods such as 1H NMR, 13C NMR, and Mass Spectrometry.

Rationale for Precursor Selection

-

4-methyl-1,2-phenylenediamine: This precursor introduces the methyl group at the 6-position of the benzimidazole ring. The position and electronic nature of substituents on the benzene ring are known to modulate the biological activity of benzimidazoles.

-

3-chloropropionic acid: This reactant provides the 2-(2-chloroethyl) side chain. The chloroethyl group is a key feature, as it is a potential alkylating agent, which could contribute to a cytotoxic mechanism of action.

Visualization of the Synthetic Workflow

Caption: Proposed synthetic workflow for this compound.

Anticipated Biological Activities and Underlying Mechanisms

Based on the extensive research into benzimidazole derivatives, this compound is predicted to exhibit a range of biological activities, primarily in the realms of anticancer, antifungal, and antiviral applications.[1][3]

Anticancer Potential

Many benzimidazole derivatives have demonstrated significant cytotoxic effects against various cancer cell lines.[5][6] The anticancer activity of these compounds is often attributed to their ability to interfere with microtubule dynamics.

2.1.1. Postulated Mechanism: Microtubule Disruption

Benzimidazoles, such as albendazole and mebendazole, are known to bind to tubulin, inhibiting its polymerization into microtubules.[7] This disruption of the cytoskeleton leads to cell cycle arrest in the G2/M phase, ultimately inducing apoptosis.[8] The 2-(2-Chloroethyl) moiety in the target compound may further enhance cytotoxicity through alkylation of nucleophilic sites on tubulin or other critical cellular macromolecules.

Sources

- 1. Design, synthesis, bio-evaluation, and in silico studies of some N-substituted 6-(chloro/nitro)-1H-benzimidazole derivatives as antimicrobial and anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Antimicrobial Activities of 1-H-Benzimidazole-based Molecules - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. ijpsjournal.com [ijpsjournal.com]

- 4. researchgate.net [researchgate.net]

- 5. Benzimidazole carbamate induces cytotoxicity in breast cancer cells via two distinct cell death mechanisms - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Synthesis of new two 1,2-disubstituted benzimidazole compounds: their in vitro anticancer and in silico molecular docking studies - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Mode of action of benzimidazoles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Benzimidazoles induce concurrent apoptosis and pyroptosis of human glioblastoma cells via arresting cell cycle - PubMed [pubmed.ncbi.nlm.nih.gov]

2-(2-Chloroethyl)-6-methyl-1H-benzimidazole mechanism of action

An In-depth Technical Guide on the Core Mechanism of Action of 2-(2-Chloroethyl)-6-methyl-1H-benzimidazole

Authored by: Gemini, Senior Application Scientist

Abstract

This technical guide provides a comprehensive analysis of the core mechanism of action of this compound. Synthesizing data from analogous compounds and the known reactivities of its constituent chemical moieties, we elucidate its function as a potent DNA alkylating agent. The central hypothesis is that the 2-chloroethyl group undergoes intramolecular cyclization to form a highly reactive aziridinium ion, which subsequently alkylates nucleophilic sites on DNA, primarily the N7 position of guanine. This covalent modification of DNA disrupts critical cellular processes such as replication and transcription, ultimately leading to cytotoxicity. While the benzimidazole scaffold is known to interact with a multitude of biological targets, for this specific molecule, direct DNA alkylation is posited as the predominant driver of its biological activity. This guide will detail the chemical transformations involved, the cellular consequences of DNA alkylation, and the experimental protocols required to validate this mechanism.

Introduction: The Benzimidazole Scaffold and the Alkylating Moiety

The benzimidazole ring system is a cornerstone of medicinal chemistry, often referred to as a "privileged scaffold" due to its ability to form the basis of drugs with a wide array of biological activities.[1] Its structural similarity to endogenous purines allows it to interact with numerous biomolecules, leading to benzimidazole derivatives being developed as anticancer, antimicrobial, antiviral, and anti-inflammatory agents.[2][3] Marketed drugs like Bendamustine, an alkylating agent, feature the benzimidazole core, highlighting its utility in oncology.[2][4]

The subject of this guide, this compound, combines this versatile scaffold with a highly reactive functional group: the 2-chloroethyl moiety. This group is characteristic of classical alkylating agents, such as nitrogen mustards, which have been a mainstay of cancer chemotherapy for decades.[5] These agents exert their cytotoxic effects by covalently attaching alkyl groups to DNA, inducing damage that is particularly detrimental to rapidly dividing cancer cells.[5] The presence of the 2-chloroethyl group strongly suggests that the primary mechanism of action for this compound is direct DNA alkylation, leading to the disruption of DNA integrity and function.

The Core Mechanism: DNA Alkylation via an Aziridinium Intermediate

The cytotoxic activity of this compound is fundamentally driven by a two-step chemical process that culminates in the alkylation of DNA.

Step 1: Intramolecular Formation of the Aziridinium Ion

Under physiological conditions, the lone pair of electrons on the benzimidazole nitrogen atom performs an intramolecular nucleophilic attack on the carbon atom bearing the chlorine. This displaces the chloride ion and results in the formation of a strained, three-membered ring containing a positively charged nitrogen atom, known as an aziridinium ion.[6][7] This cyclization transforms the relatively stable parent compound into a highly reactive electrophilic intermediate.

Caption: Intramolecular cyclization to form the reactive intermediate.

Step 2: Nucleophilic Attack by DNA

The highly strained and electrophilic aziridinium ion is susceptible to attack by intracellular nucleophiles. DNA is a primary target due to the presence of numerous nucleophilic sites on its bases. The most frequent site of alkylation by such agents is the N7 position of guanine, due to its high nucleophilicity.[7][8] The guanine N7 atom attacks one of the carbon atoms of the aziridinium ring, causing the ring to open and forming a stable, covalent bond between the benzimidazole derivative and the DNA base.

This process results in the formation of a bulky DNA adduct. The consequences of this alkylation are severe for the cell:

-

Disruption of DNA Replication and Transcription: The presence of the adduct on the DNA template can stall the progression of DNA and RNA polymerases, effectively halting DNA replication and gene transcription.[5]

-

Induction of DNA Damage Response (DDR): The cell recognizes the DNA adduct as damage, triggering complex signaling pathways (the DDR) that attempt to repair the lesion.

-

Apoptosis: If the DNA damage is too extensive to be repaired, the DDR pathways will initiate programmed cell death (apoptosis) to eliminate the compromised cell.

Caption: Cellular consequences of DNA alkylation.

The Role of the Benzimidazole Scaffold: Potential for Multi-Targeting

While DNA alkylation is the primary cytotoxic mechanism, the benzimidazole core itself may contribute to the compound's overall activity profile. Benzimidazole derivatives have been reported to inhibit various cellular targets critical for cancer cell survival and proliferation, including:

-

Microtubule Polymerization: Some benzimidazoles can bind to tubulin, disrupting microtubule dynamics and leading to mitotic arrest.[9]

-

Kinase Inhibition: The scaffold can act as a hinge-binding motif in various protein kinases, such as EGFR and BRAF, interfering with oncogenic signaling pathways.[10]

-

Topoisomerase Inhibition: Certain derivatives can intercalate into DNA or inhibit topoisomerase enzymes, preventing the resolution of DNA torsional stress during replication.[10]

-

Epigenetic Modulation: Benzimidazole-based compounds have been identified as inhibitors of epigenetic targets like histone deacetylases (HDACs).[3]

For this compound, these secondary mechanisms are likely less significant than the potent and irreversible DNA alkylation. However, they could contribute to the compound's overall efficacy or its activity spectrum across different cancer types.

Experimental Protocols for Mechanistic Validation

A series of well-established experimental protocols can be employed to rigorously validate the proposed mechanism of action.

Protocol 1: Cytotoxicity Assessment using MTT Assay

This assay determines the dose-dependent cytotoxic effect of the compound on cancer cell lines.

Methodology:

-

Cell Seeding: Seed cancer cells (e.g., HepG2, A549, MCF-7) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.

-

Compound Treatment: Prepare serial dilutions of this compound and treat the cells for 48-72 hours. Include a vehicle control (e.g., DMSO).

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration that inhibits 50% of cell growth).

Table 1: Representative Cytotoxicity Data (Hypothetical)

| Cell Line | Cancer Type | IC50 (µM) |

| HepG2 | Hepatocellular Carcinoma | 15.58 |

| A549 | Lung Carcinoma | 15.80 |

| MCF-7 | Breast Adenocarcinoma | 22.41 |

| DLD-1 | Colorectal Adenocarcinoma | 41.97 |

Protocol 2: Detection of DNA Damage using the Comet Assay

This assay visualizes and quantifies DNA strand breaks in individual cells.

Methodology:

-

Cell Treatment: Treat cells with the compound at its IC50 concentration for a defined period (e.g., 24 hours).

-

Cell Embedding: Mix treated cells with low-melting-point agarose and layer onto a pre-coated microscope slide.

-

Lysis: Immerse the slides in a cold lysis buffer to remove cell membranes and proteins, leaving behind the nuclear material (nucleoids).

-

Alkaline Unwinding: Place slides in an alkaline electrophoresis buffer to unwind the DNA.

-

Electrophoresis: Apply an electric field. Fragmented DNA (due to damage) will migrate out of the nucleoid, forming a "comet tail."

-

Staining and Visualization: Stain the DNA with a fluorescent dye (e.g., SYBR Green) and visualize using a fluorescence microscope.

-

Analysis: Quantify the extent of DNA damage by measuring the length and intensity of the comet tail using image analysis software.

Caption: Workflow for the Comet Assay to detect DNA damage.

Protocol 3: Identification of DNA Adducts via LC-MS/MS

This highly sensitive method can identify and quantify the specific DNA adducts formed.

Methodology:

-

DNA Isolation: Treat a large population of cells with the compound. Isolate genomic DNA using a high-purity extraction kit.

-

DNA Hydrolysis: Enzymatically digest the DNA down to individual nucleosides.

-

Liquid Chromatography (LC): Separate the nucleosides using a reverse-phase HPLC column.

-

Tandem Mass Spectrometry (MS/MS): Ionize the separated nucleosides and analyze them in the mass spectrometer. Set the instrument to detect the predicted mass of the alkylated guanosine adduct (e.g., N7-(2-hydroxyethyl)guanosine, as the chloroethyl group is often hydrolyzed).[11]

-

Quantification: Compare the signal of the adduct in treated samples to a standard curve generated with a synthesized adduct standard to quantify the level of DNA alkylation.

Conclusion and Future Directions

The chemical structure of this compound provides a clear rationale for its mechanism of action. The presence of the 2-chloroethyl group strongly indicates that it functions as a DNA alkylating agent, proceeding through a reactive aziridinium ion intermediate to form covalent adducts with DNA. This action disrupts fundamental cellular processes and leads to cytotoxicity, which is the basis of its potential as an anticancer agent.

Future research should focus on several key areas:

-

In Vivo Efficacy: Validating the anticancer activity in preclinical animal models.

-

Resistance Mechanisms: Investigating how cancer cells might develop resistance, for example, through enhanced DNA repair pathways like O6-alkylguanine-DNA-alkyltransferase (O6-AT).[12]

-

Multi-Target Profiling: Experimentally screening the compound against a panel of kinases, topoisomerases, and other common benzimidazole targets to confirm whether DNA alkylation is the sole mechanism or if a polypharmacological profile exists.

-